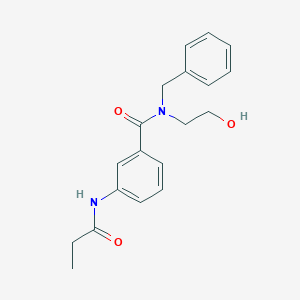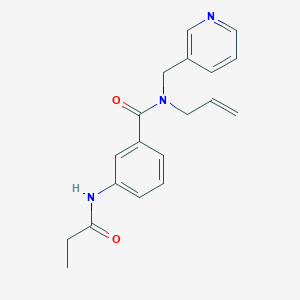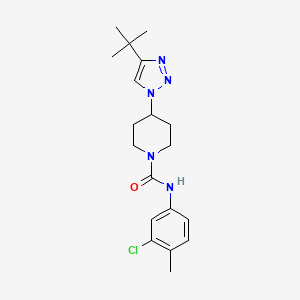![molecular formula C19H23N3O B5902703 N-(2-furylmethyl)-N-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]butan-1-amine](/img/structure/B5902703.png)
N-(2-furylmethyl)-N-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-furylmethyl)-N-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]butan-1-amine, also known as FP-2.6, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. FP-2.6 is a small molecule inhibitor of protein-protein interactions, specifically targeting the interaction between the transcription factor STAT3 and its upstream activator JAK2. 6, including its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
N-(2-furylmethyl)-N-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]butan-1-amine works by inhibiting the interaction between the transcription factor STAT3 and its upstream activator JAK2. STAT3 is a key regulator of cell growth and survival, and is frequently overexpressed in cancer cells. By blocking the STAT3 signaling pathway, N-(2-furylmethyl)-N-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]butan-1-amine is able to induce apoptosis (programmed cell death) in cancer cells and prevent their growth and proliferation.
Biochemical and Physiological Effects
N-(2-furylmethyl)-N-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]butan-1-amine has been shown to have a number of biochemical and physiological effects in preclinical models. In addition to its anti-cancer and anti-inflammatory effects, the compound has been shown to inhibit angiogenesis (the formation of new blood vessels) and to enhance the immune response to tumors. N-(2-furylmethyl)-N-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]butan-1-amine has also been shown to have a favorable toxicity profile, with no significant adverse effects observed in animal studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-furylmethyl)-N-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]butan-1-amine for lab experiments is its specificity for the STAT3 signaling pathway. This allows researchers to study the effects of STAT3 inhibition in isolation, without the confounding effects of other signaling pathways. However, one limitation of N-(2-furylmethyl)-N-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]butan-1-amine is its relatively low potency compared to other STAT3 inhibitors. This may limit its usefulness in certain experimental settings.
Future Directions
There are a number of potential future directions for research on N-(2-furylmethyl)-N-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]butan-1-amine. One area of interest is the development of more potent analogs of the compound, which could improve its efficacy as a therapeutic agent. Another area of interest is the identification of biomarkers that could be used to predict patient response to N-(2-furylmethyl)-N-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]butan-1-amine. Finally, there is interest in studying the effects of N-(2-furylmethyl)-N-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]butan-1-amine in combination with other therapies, such as immunotherapy or targeted therapies, to determine whether it could enhance their efficacy.
Synthesis Methods
N-(2-furylmethyl)-N-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]butan-1-amine was first synthesized by a group of researchers at the University of Illinois at Urbana-Champaign in 2013. The synthesis method involves a multi-step process starting with the reaction of 2-bromo-1-(2-furyl)ethan-1-one with 2-aminopyridine to form a pyridinyl-furan intermediate. This intermediate is then reacted with 2-(2-bromoethyl)-1H-pyrrole to form the final product, N-(2-furylmethyl)-N-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]butan-1-amine.
Scientific Research Applications
N-(2-furylmethyl)-N-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]butan-1-amine has been studied extensively in preclinical models as a potential therapeutic agent for cancer and other diseases. The compound has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, and to enhance the efficacy of chemotherapy and radiation therapy. N-(2-furylmethyl)-N-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]butan-1-amine has also been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of autoimmune diseases.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-[(1-pyridin-2-ylpyrrol-2-yl)methyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-2-3-12-21(16-18-9-7-14-23-18)15-17-8-6-13-22(17)19-10-4-5-11-20-19/h4-11,13-14H,2-3,12,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQULIINLHSASFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC=CN1C2=CC=CC=N2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-(2-furylmethyl)-4-[3-(1,2-oxazinan-2-yl)propanoyl]piperazin-2-yl}ethanol](/img/structure/B5902620.png)
![1-(2-furylmethyl)-N-[3-(1H-1,2,4-triazol-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B5902623.png)
![2-(phenoxymethyl)-8-(3-thienylacetyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B5902640.png)

![2-(1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-oxopiperazin-2-yl)-N-methylacetamide](/img/structure/B5902658.png)
![4-[(3,3-dimethylpyrrolidin-1-yl)carbonyl]-2-(2-isopropylpyrimidin-5-yl)quinoline](/img/structure/B5902663.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]acetamide](/img/structure/B5902677.png)
![(5-{[sec-butyl(2-chlorobenzyl)amino]methyl}-2-furyl)methanol](/img/structure/B5902681.png)
![[(3-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid](/img/structure/B5902689.png)

![N-[2-(2,5-dimethylphenyl)ethyl]-3-(propionylamino)benzamide](/img/structure/B5902706.png)
![N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}-3-(tetrahydrofuran-3-yl)propan-1-amine](/img/structure/B5902712.png)

![N-{2-[(4-sec-butoxy-3-methoxybenzyl)amino]ethyl}acetamide](/img/structure/B5902725.png)